2-Amino-3,5-dibromopyrazin-1-ium-1-olate 2-Amino-3,5-dibromopyrazin-1-ium-1-olate
Brand Name: Vulcanchem
CAS No.: 84539-09-3
VCID: VC21110291
InChI: InChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H
SMILES: C1=C(N=C(C(=N)N1O)Br)Br
Molecular Formula: C4H3Br2N3O
Molecular Weight: 268.89 g/mol

2-Amino-3,5-dibromopyrazin-1-ium-1-olate

CAS No.: 84539-09-3

Cat. No.: VC21110291

Molecular Formula: C4H3Br2N3O

Molecular Weight: 268.89 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3,5-dibromopyrazin-1-ium-1-olate - 84539-09-3

Specification

CAS No. 84539-09-3
Molecular Formula C4H3Br2N3O
Molecular Weight 268.89 g/mol
IUPAC Name 3,5-dibromo-1-hydroxypyrazin-2-imine
Standard InChI InChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H
Standard InChI Key VZLZHFATLCSEPN-UHFFFAOYSA-N
SMILES C1=C(N=C(C(=N)N1O)Br)Br
Canonical SMILES C1=C(N=C(C(=N)N1O)Br)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

2-Amino-3,5-dibromopyrazin-1-ium-1-olate is identified by the CAS registry number 84539-09-3. Its IUPAC name is 3,5-dibromo-1-hydroxypyrazin-2-imine, which more precisely describes its structural configuration . This nomenclature indicates the presence of bromine atoms at positions 3 and 5, as well as the hydroxyl group attached to one of the nitrogen atoms in the pyrazine ring.

Molecular Structure and Properties

The compound possesses a heterocyclic structure with a molecular formula of C4H3Br2N3O and a molecular weight of 268.89 g/mol . Its chemical structure is characterized by a pyrazine core with specific functional group substitutions:

  • Two bromine atoms at positions 3 and 5

  • An amino group at position 2

  • A hydroxyl group attached to the nitrogen at position 1, forming an N-oxide structure

The compound's chemical identity can be represented through the following structural identifiers:

Identifier TypeValueReference
Molecular FormulaC4H3Br2N3O
Molecular Weight268.89 g/mol
Canonical SMILESC1=C(N=C(C(=N)N1O)Br)Br
InChIInChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H
InChI KeyVZLZHFATLCSEPN-UHFFFAOYSA-N

Distinction from Related Compounds

It is important to distinguish 2-Amino-3,5-dibromopyrazin-1-ium-1-olate from the closely related compound 2-Amino-3,5-dibromopyrazine (CAS 24241-18-7). The latter lacks the N-oxide structure (hydroxyl group attached to nitrogen) and has a molecular formula of C4H3Br2N3, with a molecular weight of 252.89 g/mol . This structural difference significantly impacts their chemical behavior and applications.

Synthesis Methodologies

Reaction Conditions and Parameters

The bromination process typically requires careful temperature control to ensure selectivity for the 3 and 5 positions on the pyrazine ring. The formation of the N-oxide structure (the 1-ium-1-olate part) likely involves an additional oxidation step following the bromination of the precursor.

Purification Techniques

After synthesis, the compound typically requires purification to obtain research-grade material. Common purification methods for such heterocyclic compounds include recrystallization, column chromatography, and in some cases, sublimation to achieve high purity standards required for analytical and research applications.

Chemical Reactivity Profile

Reactive Centers and Functional Groups

2-Amino-3,5-dibromopyrazin-1-ium-1-olate contains several reactive centers that influence its chemical behavior:

  • The bromine substituents at positions 3 and 5, which can participate in substitution reactions

  • The amino group at position 2, which can undergo various transformations

  • The N-oxide moiety, which provides unique reactivity compared to the non-oxidized pyrazine

Common Reaction Types

Based on its structure, the compound likely participates in several types of chemical reactions:

  • Nucleophilic substitution reactions involving the bromine substituents

  • Oxidation-reduction reactions centered on the N-oxide functionality

  • Coupling reactions that utilize the bromine substituents for carbon-carbon bond formation

  • Transformations of the amino group through diazotization or other nitrogen-centered reactions

Structure-Reactivity Relationships

The presence of electron-withdrawing bromine atoms adjacent to the amino group and the N-oxide functionality creates a unique electronic environment that influences the compound's reactivity. The bromine substituents likely increase the electrophilicity of certain positions in the ring, making them more susceptible to nucleophilic attack.

Applications in Scientific Research

Role in Synthetic Chemistry

2-Amino-3,5-dibromopyrazin-1-ium-1-olate serves as a valuable building block in the synthesis of more complex heterocyclic structures. The bromine substituents provide handles for further functionalization through various coupling reactions, while the amino group and N-oxide functionality offer additional sites for derivatization.

Materials Science Applications

The unique structural features of this compound may also find applications in materials science, particularly in the development of functional materials with specific electronic or optical properties. Bromine-containing heterocycles have been investigated for applications in electronic devices and specialty polymers.

Comparative Analysis with Related Compounds

Structural Comparisons

2-Amino-3,5-dibromopyrazin-1-ium-1-olate differs from 2-Amino-3,5-dibromopyrazine primarily in the presence of the N-oxide functionality. This key structural difference can be summarized in the following comparison table:

Characteristic2-Amino-3,5-dibromopyrazin-1-ium-1-olate2-Amino-3,5-dibromopyrazine
CAS Number84539-09-324241-18-7
Molecular FormulaC4H3Br2N3OC4H3Br2N3
Molecular Weight268.89 g/mol252.89 g/mol
Key Structural FeatureContains N-oxide functionalityStandard pyrazine ring
AppearanceNot specified in sourcesWhite to light yellow crystal powder
Melting PointNot specified in sources114-117°C

Reactivity Differences

The N-oxide functionality in 2-Amino-3,5-dibromopyrazin-1-ium-1-olate likely confers different reactivity patterns compared to 2-Amino-3,5-dibromopyrazine. The N-oxide group typically:

  • Alters the electron distribution in the ring system

  • Provides an additional reactive center

  • May influence the reactivity of other functional groups in the molecule

  • Potentially affects the compound's solubility and hydrogen-bonding capabilities

Application Distinctions

Physical and Chemical Properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator